Lithium salicylate

Vue d'ensemble

Description

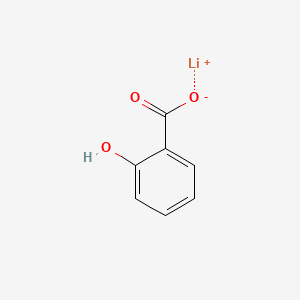

Lithium salicylate is a chemical compound with the molecular formula C₇H₅LiO₃ It is the lithium salt of salicylic acid, a compound widely known for its use in pain relief and anti-inflammatory medications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lithium salicylate can be synthesized by reacting salicylic acid with lithium hydroxide in an aqueous solution. The reaction typically proceeds as follows:

C₇H₆O₃+LiOH→C₇H₅LiO₃+H₂O

This reaction is carried out under mild conditions, usually at room temperature, and results in the formation of this compound and water.

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing salicylic acid with lithium carbonate. The reaction is as follows:

2C₇H₆O₃+Li₂CO₃→2C₇H₅LiO₃+CO₂+H₂O

This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Although less common, this compound can be reduced under specific conditions to yield different reduced forms of the compound.

Substitution: this compound can participate in substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various metal salts.

Major Products Formed:

Oxidation: Oxidized derivatives of salicylic acid.

Reduction: Reduced forms of salicylic acid.

Substitution: Salts of salicylic acid with different cations.

Applications De Recherche Scientifique

Lithium salicylate is an alternative salt form of lithium being explored for its potential in treating neuropsychiatric illnesses, such as bipolar disorder, with a focus on reducing toxicity and improving effectiveness compared to lithium carbonate . Additionally, research has explored its applications in Alzheimer's disease .

Scientific Research Applications

Pharmacokinetics and Toxicity:

- Steady Lithium Levels: Studies on rats have shown that oral this compound produces steady lithium levels in the blood and brain for up to 48 hours, without the sharp peaks associated with lithium carbonate that can lead to toxicity . This suggests that this compound could be more effective with fewer toxic side effects .

- Comparison with Lithium Carbonate: this compound exhibits different pharmacokinetics compared to the FDA-approved lithium carbonate . The ideal lithium preparation would flatten high blood level peaks and slow declining blood concentrations, a profile that this compound has demonstrated in studies .

- LISPRO (this compound Proline): A novel ionic co-crystal of this compound and l-proline (LISPRO) has shown modulated pharmacokinetics compared to lithium carbonate, with a smaller peak and steadier levels of lithium in the blood and brain .

Alzheimer's Disease Research:

- Cognitive Benefits: Studies on female transgenic APPswe/PS1dE9 AD mice have shown that low doses of LISPRO, lithium carbonate, and this compound can prevent spatial cognitive decline and depression-like behavior .

- LISPRO Superiority: LISPRO treatment was found to be more effective than lithium carbonate and this compound in preventing associative memory decline and reducing irritability in the same mouse model .

- Neuroinflammation Reduction: LISPRO has been found to reduce β-amyloid plaques and phosphorylation of tau by reducing neuroinflammation . The salicylic acid in the crystal reduces neuroinflammation associated with Alzheimer's disease, as it is the active metabolite of aspirin .

Potential for Improved Lithium Therapy

- Reduced Side Effects: If the preclinical results hold true in humans, this compound could allow for less frequent dosing and potentially fewer troublesome side effects compared to conventional lithium therapy .

- Narrow Therapeutic Window: Lithium is highly effective for treating bipolar disorder, but its narrow therapeutic window and side effect profile often make it difficult and sometimes dangerous to work with clinically .

Mécanisme D'action

The mechanism of action of lithium salicylate involves the release of lithium ions, which can interact with various molecular targets in the body. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase), which play roles in mood regulation and neuroprotection . These interactions can lead to changes in neurotransmitter levels and signaling pathways, contributing to the compound’s therapeutic effects.

Comparaison Avec Des Composés Similaires

Lithium Carbonate: Widely used in the treatment of bipolar disorder but associated with toxicity issues.

Lithium Citrate: Another lithium salt used in medicine, offering different pharmacokinetic properties.

Lithium Glutamate: Investigated for its potential neuroprotective effects.

Lithium Benzoate: Explored for its antioxidant and immunotropic properties.

Uniqueness of Lithium Salicylate: this compound is unique due to its potential for providing a more stable release of lithium ions compared to lithium carbonate, potentially reducing the risk of toxicity. Additionally, its combination with salicylic acid may offer synergistic anti-inflammatory and neuroprotective effects.

Activité Biologique

Lithium salicylate (LiSal) is a lithium salt that has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with other lithium compounds.

This compound exhibits several neuroprotective effects that contribute to its therapeutic potential:

- Glycogen Synthase Kinase-3 (GSK-3) Inhibition : this compound inhibits GSK-3, a critical enzyme involved in various cellular processes, including neuronal survival and synaptic plasticity. Inhibition of GSK-3 has been linked to reduced amyloid-beta (Aβ) deposition and tau phosphorylation, both of which are hallmarks of Alzheimer's pathology .

- Neurogenesis and Synaptic Plasticity : Studies indicate that this compound enhances neurogenesis and synaptic plasticity by modulating pathways involved in cell signaling, notably the Wnt/β-catenin pathway. This modulation leads to increased levels of β-catenin, promoting gene transcription that supports neuronal health .

- Anti-inflammatory Effects : this compound also exhibits anti-inflammatory properties, potentially reducing neuroinflammation associated with neurodegenerative diseases. Salicylic acid, a component of this compound, is known for its anti-inflammatory effects .

Comparative Studies

Recent studies have compared the biological activity of this compound with other lithium formulations such as lithium carbonate (LiCO3) and a novel ionic co-crystal known as LISPRO (this compound proline). Key findings from these comparative studies include:

| Parameter | This compound (LiSal) | Lithium Carbonate (LiCO3) | LISPRO |

|---|---|---|---|

| Cognitive Function | Prevents cognitive decline | Effective but with toxicity risk | Superior cognitive protection |

| Pharmacokinetics | Steady plasma levels over 48h | Peaks leading to toxicity | Steady levels without spikes |

| Neuroinflammation Reduction | Yes | Moderate | Enhanced |

| Behavioral Symptoms | Reduces anxiety and depression | Variable effects | Best performance |

Case Studies

- Preclinical Models : In a study involving APPswe/PS1dE9 transgenic mice, this compound was shown to prevent spatial cognitive decline and reduce depressive behaviors when administered over an extended period. The results indicated no significant differences in body weight or anxiety levels between treated and untreated groups, suggesting a favorable safety profile .

- Pharmacokinetic Studies : Research conducted at the University of South Florida demonstrated that this compound produced stable lithium levels in the blood and brain without the toxic spikes associated with conventional lithium therapies. This stability suggests potential for less frequent dosing regimens and reduced side effects .

Analyse Des Réactions Chimiques

Grease Production via Methyl Salicylate Reaction

Lithium salicylate is synthesized in situ during grease production:

Steps :

-

React methyl salicylate with lithium hydroxide monohydrate.

Key Industrial Application :

-

Example: A grease formulation with 12-hydroxystearic acid, azelaic acid, and methyl salicylate achieved 0.18% free alkali content post-reaction .

Esterification Catalyzed by Brønsted Acidic Ionic Liquids

Brønsted acidic ionic liquids (ILs) serve as dual catalysts and solvents for salicylate synthesis:

Reaction :

Optimal Conditions :

Advantages :

Formation of Ionic Cocrystals (ICCs)

This compound forms cocrystals with amino acids to modulate pharmacokinetics:

Example : LISPRO (this compound + L-proline) .

-

Synthesis : Dissolve this compound and L-proline in hot water; crystallize .

-

Properties : Steady lithium levels in blood/brain for 48 hours, reducing toxicity spikes .

Comparative Efficacy :

| Parameter | Lithium Carbonate | This compound | LISPRO |

|---|---|---|---|

| Peak Blood Li⁺ | High | Moderate | Low |

| Duration of Action | 12–24 hours | 24–48 hours | 48+ hours |

| Toxicity Risk | High | Moderate | Low |

| Data from preclinical studies . |

Decomposition and Stability

Propriétés

Numéro CAS |

552-38-5 |

|---|---|

Formule moléculaire |

C7H6LiO3 |

Poids moléculaire |

145.1 g/mol |

Nom IUPAC |

lithium;2-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

Clé InChI |

BEVDQFZIRVKSGM-UHFFFAOYSA-N |

SMILES |

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O |

SMILES canonique |

[Li].C1=CC=C(C(=C1)C(=O)O)O |

Key on ui other cas no. |

38970-76-2 552-38-5 |

Description physique |

OtherSolid |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

38970-76-2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.